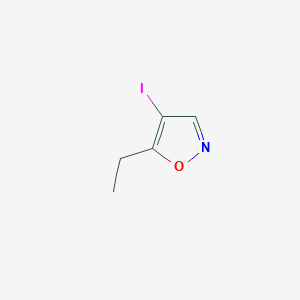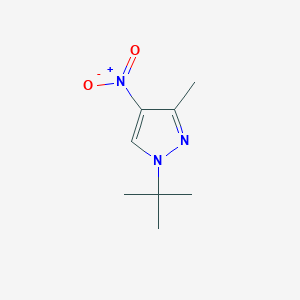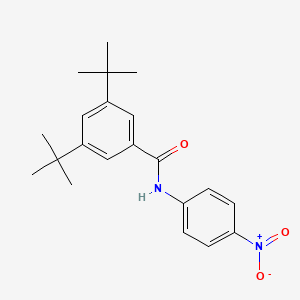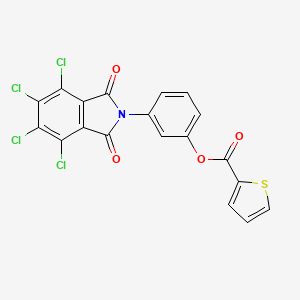
5-Ethyl-4-iodo-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-iodo-1,2-oxazole: is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of iodine and ethyl groups on the oxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature and involves the inversion of stereochemistry. The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and packed columns containing manganese dioxide can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4-iodo-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU are commonly used oxidizing agents.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Palladium-catalyzed reactions are often used for substitution reactions involving the iodine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
Chemistry: 5-Ethyl-4-iodo-1,2-oxazole is used as an intermediate in the synthesis of various chemical entities.
Biology: In biological research, oxazole derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for drug development. Oxazole derivatives have shown promise in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 5-Ethyl-4-iodo-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the iodine atom enhances its reactivity, allowing it to participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .
Comparison with Similar Compounds
Oxazole: The parent compound with a similar five-membered ring structure.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: 5-Ethyl-4-iodo-1,2-oxazole is unique due to the presence of both ethyl and iodine substituents on the oxazole ring.
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
5-ethyl-4-iodo-1,2-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3 |
InChI Key |
MNXWFOVCJBBOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-chlorophenyl]-4,4-dimethyl-2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)-3-oxopentanamide](/img/structure/B12469072.png)

![[5-(2,4-Dioxo(1,3-dihydropyrimidinyl))-3,4-dihydroxyoxolan-2-yl]methyl dihydro gen phosphate, sodium salt, sodium salt](/img/structure/B12469076.png)
![2-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12469078.png)
![ethyl 4-bromo-2-chloro-7-oxo-6-[(phenylcarbonyl)amino]-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B12469083.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469090.png)

![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)
![3-Cyclohexyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12469117.png)
![5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
![Methyl 2-chloro-5-[4-(2,2-dicyanoethenyl)furan-3-yl]benzoate](/img/structure/B12469132.png)

![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

